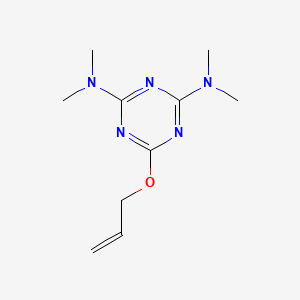
N,N,N'-triethyl-N'-(3-methylbenzyl)-1,2-ethanediamine
Overview
Description
N,N,N'-triethyl-N'-(3-methylbenzyl)-1,2-ethanediamine, commonly known as TMB-EDA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. TMB-EDA is a diamine compound that contains two primary amine groups and an aromatic ring. It is a colorless, viscous liquid that is soluble in water and organic solvents.
Mechanism of Action
TMB-EDA is a diamine compound that can form stable complexes with metal ions and drugs. The mechanism of action of TMB-EDA is based on its ability to chelate metal ions and form stable complexes with drugs. The resulting complexes can be targeted to specific tissues or cells, which can improve the efficacy of drugs and reduce their toxicity.
Biochemical and Physiological Effects:
TMB-EDA has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its biochemical and physiological effects have not been extensively studied. TMB-EDA is a relatively new compound, and more research is needed to understand its effects on living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using TMB-EDA in laboratory experiments include its high purity, low toxicity, and stable complex formation with metal ions and drugs. TMB-EDA can also be easily synthesized using standard laboratory techniques. The limitations of using TMB-EDA in laboratory experiments include its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of TMB-EDA. One potential area of research is the development of TMB-EDA-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of the biochemical and physiological effects of TMB-EDA on living organisms. Additionally, the synthesis and characterization of novel TMB-EDA derivatives could lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, TMB-EDA is a chemical compound with significant potential for application in various fields such as analytical chemistry, biomedical research, and material science. TMB-EDA can form stable complexes with metal ions and drugs, which can be targeted to specific tissues or cells. Although TMB-EDA is a relatively new compound, its potential applications and future directions for research make it an interesting topic for scientific investigation.
Scientific Research Applications
TMB-EDA has been extensively studied for its potential application in various fields such as analytical chemistry, biomedical research, and material science. In analytical chemistry, TMB-EDA is used as a chelating agent for the determination of metal ions in solution. TMB-EDA forms stable complexes with metal ions, which can be quantified using various analytical techniques.
In biomedical research, TMB-EDA has been investigated for its potential application as a drug delivery agent. TMB-EDA can form stable complexes with drugs, which can be targeted to specific tissues or cells. This method can improve the efficacy of drugs and reduce their toxicity.
properties
IUPAC Name |
N,N,N'-triethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-5-17(6-2)11-12-18(7-3)14-16-10-8-9-15(4)13-16/h8-10,13H,5-7,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUSMAOEXSBGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-bromo-4-ethoxy-5-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4704908.png)
![methyl (5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4704923.png)

![2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4704933.png)


![N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4704949.png)

![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4704970.png)
![7-benzyl-8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4704980.png)
![N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4704990.png)

![N-[3-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B4705000.png)
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4705003.png)